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molecular formula C9H6BrNO B1273753 5-(3-Bromophenyl)-1,3-oxazole CAS No. 243455-57-4

5-(3-Bromophenyl)-1,3-oxazole

Cat. No. B1273753
M. Wt: 224.05 g/mol
InChI Key: GUYZQMXSOVOSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09168245B2

Procedure details

5-(3-Bromo-phenyl)-oxazole VI-a was prepared as described for intermediate I-c using 3-Bromo-benzaldehyde (10 g, 54 mmol), TosMIC (12.7 g, 65 mmol) and K2CO3 (8.97 g) in MeOH to give the desired intermediate VI-a as a brownish solid (12.1 g, 100%). 1H NMR (300 MHz, CDCl3) δ 7.92 (s, 1H), 7.80 (s, 1H), 7.57 (d, J=7.7 Hz, 1H), 7.46 (d, J=8.0 Hz, 1H), 7.37 (s, 1H), 7.29 (d, J=7.9 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two
Name
Quantity
8.97 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].CC1C=CC(S([CH2:20][N+:21]#[C-:22])(=O)=O)=CC=1.C([O-])([O-])=O.[K+].[K+]>CO>[Br:1][C:2]1[CH:3]=[C:4]([C:5]2[O:6][CH:22]=[N:21][CH:20]=2)[CH:7]=[CH:8][CH:9]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1
Step Two
Name
Quantity
12.7 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-]
Step Three
Name
Quantity
8.97 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C1=CN=CO1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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